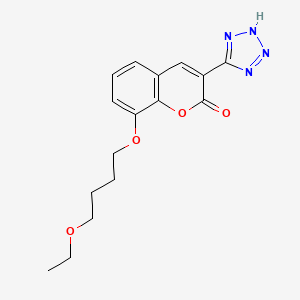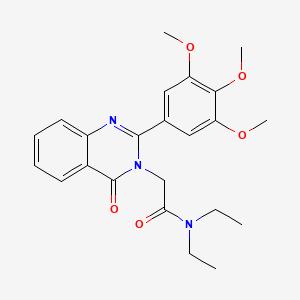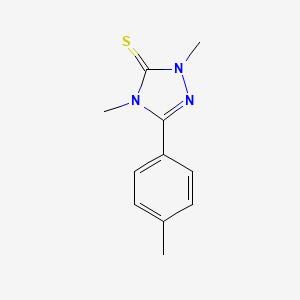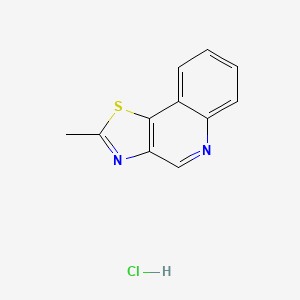
Thiazolo(4,5-c)quinoline, 2-methyl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolo(4,5-c)quinoline, 2-methyl-, monohydrochloride is a heterocyclic compound that features a fused thiazole and quinoline ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo(4,5-c)quinoline, 2-methyl-, monohydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dithiooxamide with aromatic aldehydes, which can selectively yield thiazolo(5,4-c)isoquinolines or mixtures of thiazolo(5,4-d)thiazoles and thiazolo(5,4-c)isoquinolines depending on the substituents on the aldehyde . Another method involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl-[1,3]thiazolo[4,5-d][1,3]thiazole using aqueous potassium ferricyanide as an oxidant .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Thiazolo(4,5-c)quinoline, 2-methyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
Thiazolo(4,5-c)quinoline, 2-methyl-, monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Wirkmechanismus
The mechanism of action of Thiazolo(4,5-c)quinoline, 2-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes like poly(ADP-ribose) polymerase-1 or as a modulator of adenosine receptors . The compound’s effects are mediated through its ability to bind to these targets and alter their activity, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo(4,5-d)thiazoles: These compounds share a similar thiazole ring system but differ in the position of the fused rings.
Thiazolo(5,4-c)isoquinolines: These compounds have a similar isoquinoline structure but differ in the substituents on the ring.
Uniqueness
Thiazolo(4,5-c)quinoline, 2-methyl-, monohydrochloride is unique due to its specific ring fusion and substituent pattern, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
109543-52-4 |
|---|---|
Molekularformel |
C11H9ClN2S |
Molekulargewicht |
236.72 g/mol |
IUPAC-Name |
2-methyl-[1,3]thiazolo[4,5-c]quinoline;hydrochloride |
InChI |
InChI=1S/C11H8N2S.ClH/c1-7-13-10-6-12-9-5-3-2-4-8(9)11(10)14-7;/h2-6H,1H3;1H |
InChI-Schlüssel |
CXWXIRAMNONJHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(S1)C3=CC=CC=C3N=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


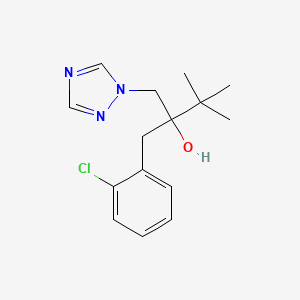
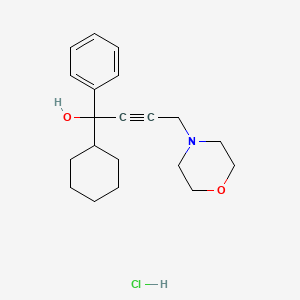

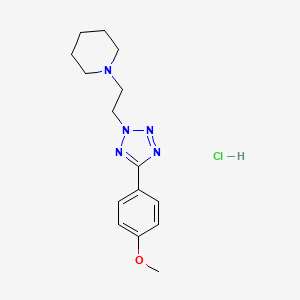
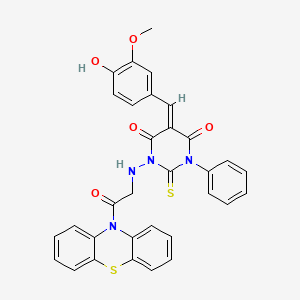
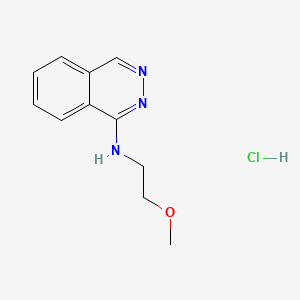
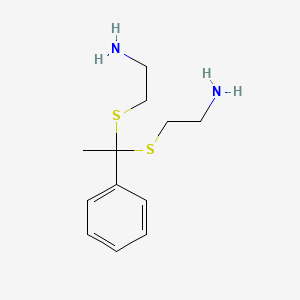
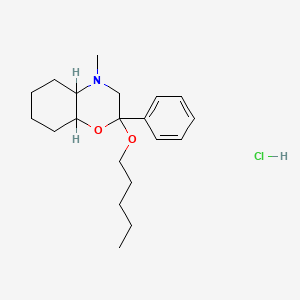
![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-phenylmethoxycarbonylphosphinic acid](/img/structure/B15188644.png)
